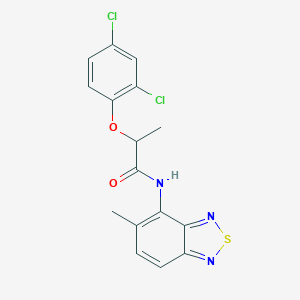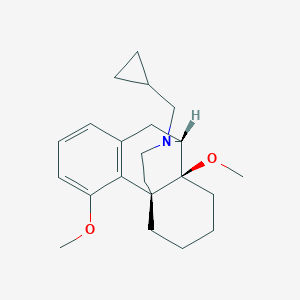
N-(2-Hydroxyethyl)phenazinium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-Hydroxyethyl)phenazinium is a chemical compound that belongs to the phenazine family. It is also known as Phenazine-1-carboxamide, 2-(2-hydroxyethyl)-, and has a molecular formula of C14H13N3O2. This compound has attracted the attention of researchers due to its potential applications in various fields, including medical science, biochemistry, and biotechnology.
Mecanismo De Acción
The mechanism of action of N-(2-Hydroxyethyl)phenazinium is not fully understood, but it is believed to involve the generation of reactive oxygen species (ROS) that damage the DNA and other cellular components of microorganisms and cancer cells. It has also been found to disrupt the electron transport chain in mitochondria, leading to the production of ROS and cell death.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects, including the inhibition of bacterial and fungal growth, the induction of apoptosis in cancer cells, and the generation of ROS in biological systems. It has also been found to have antioxidant properties, which can protect cells from oxidative damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2-Hydroxyethyl)phenazinium has several advantages for lab experiments, including its stability, solubility in water, and low toxicity. However, it also has some limitations, such as its sensitivity to light and its potential to form aggregates in solution.
Direcciones Futuras
There are several future directions for the research on N-(2-Hydroxyethyl)phenazinium. One direction is the development of new antibiotics based on this compound, which could be effective against multidrug-resistant bacteria. Another direction is the optimization of the synthesis method to improve the yield and purity of the product. In addition, the use of this compound as a redox mediator in microbial fuel cells and as a photosensitizer in photodynamic therapy could be further explored to improve their efficiency and effectiveness. Finally, the study of the mechanism of action of this compound could lead to the discovery of new targets for the treatment of bacterial infections and cancer.
Métodos De Síntesis
The synthesis of N-(2-Hydroxyethyl)phenazinium involves the reaction of phenazine-1-carboxamide with ethylene oxide in the presence of a catalyst. The reaction takes place at high temperature and pressure, and the yield of the product depends on various factors such as reaction conditions, catalyst type, and reaction time.
Aplicaciones Científicas De Investigación
N-(2-Hydroxyethyl)phenazinium has been extensively studied for its potential applications in various fields of science. In medical science, it has been found to have antibacterial and antifungal properties, which make it a potential candidate for the development of new antibiotics. It has also been studied for its anticancer properties, and it has been found to inhibit the growth of cancer cells in vitro.
In biochemistry, this compound has been used as a redox probe to study the electron transfer reactions in biological systems. It has also been used as a fluorescent probe to study the binding of proteins and nucleic acids.
In biotechnology, this compound has been used as a redox mediator in microbial fuel cells, which convert organic matter into electrical energy. It has also been used as a photosensitizer in photodynamic therapy, which involves the use of light to activate a photosensitizing agent to kill cancer cells.
Propiedades
Número CAS |
130942-94-8 |
|---|---|
Fórmula molecular |
C12H12BrNO |
Peso molecular |
225.27 g/mol |
Nombre IUPAC |
2-phenazin-5-ium-5-ylethanol |
InChI |
InChI=1S/C14H13N2O/c17-10-9-16-13-7-3-1-5-11(13)15-12-6-2-4-8-14(12)16/h1-8,17H,9-10H2/q+1 |
Clave InChI |
IOIJDWASQSMABL-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)N=C3C=CC=CC3=[N+]2CCO |
SMILES canónico |
C1=CC=C2C(=C1)N=C3C=CC=CC3=[N+]2CCO |
Sinónimos |
10-(2-hydroxyethyl)phenazine 10-(2-hydroxyethyl)phenazinium 10-HEPH N-(2-hydroxyethyl)phenazinium |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-{6-[(2-phenoxyacetyl)amino]-1,3-benzothiazol-2-yl}propanamide](/img/structure/B237204.png)
![N-[2-(butanoylamino)-1,3-benzothiazol-6-yl]-4-fluorobenzamide](/img/structure/B237212.png)











![N-[(4-Aminopyridin-3-yl)(phenyl)methylidene]hydroxylamine](/img/structure/B237267.png)